![molecular formula C18H10ClF2NO2S B299764 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299764.png)
2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in preclinical studies. TH-302 is designed to selectively target hypoxic regions of tumors, which are known to be resistant to conventional chemotherapy and radiation therapy.
Mécanisme D'action
2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Under hypoxic conditions, 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide is metabolized to release bromo-isophosphoramide mustard (Br-IPM), a DNA cross-linking agent. Br-IPM selectively targets hypoxic cells, leading to increased tumor cell death.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to induce DNA damage and cell cycle arrest in hypoxic tumor cells. 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to enhance the immune response to tumors, leading to increased tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide is its ability to selectively target hypoxic regions of tumors, which are known to be resistant to conventional chemotherapy and radiation therapy. 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to enhance the efficacy of conventional chemotherapy and radiation therapy in preclinical models. However, 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has some limitations for lab experiments, including its relatively low water solubility and its susceptibility to degradation in the presence of light.
Orientations Futures
There are several future directions for the development of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide. One area of research is the optimization of the synthesis method to increase the overall yield of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide. Another area of research is the development of new formulations of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide to improve its water solubility and stability. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide treatment. Finally, there is interest in combining 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide with other targeted therapies to further enhance its efficacy in the treatment of cancer.
Méthodes De Synthèse
The synthesis of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide involves the reaction of 4-(2-thienylcarbonyl)phenylboronic acid with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with ammonia to yield 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide. The overall yield of the synthesis is approximately 40%.
Applications De Recherche Scientifique
2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, pancreatic cancer, and glioblastoma. In these studies, 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to selectively target hypoxic regions of tumors, leading to increased tumor cell death and decreased tumor growth. 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to enhance the efficacy of conventional chemotherapy and radiation therapy in preclinical models.
Propriétés
Nom du produit |
2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide |
---|---|
Formule moléculaire |
C18H10ClF2NO2S |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
2-chloro-4,5-difluoro-N-[4-(thiophene-2-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C18H10ClF2NO2S/c19-13-9-15(21)14(20)8-12(13)18(24)22-11-5-3-10(4-6-11)17(23)16-2-1-7-25-16/h1-9H,(H,22,24) |
Clé InChI |
UQDPSPYBLDAJTQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.